CADMIUM SELENIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CADMIUM SELENIDE is a binary compound consisting of cadmium and selenium. It is a member of the II-VI semiconductor family and is known for its unique optical and electronic properties. The compound has a molecular formula of CdSe and is often used in the form of nanoparticles or thin films. This compound is particularly noted for its applications in optoelectronics, including solar cells, light-emitting diodes (LEDs), and photodetectors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: CADMIUM SELENIDE can be synthesized through various methods, including colloidal synthesis, hydrothermal synthesis, and electrodeposition. One common method involves the reaction of cadmium salts (such as cadmium acetate or cadmium chloride) with selenium precursors (such as sodium selenite or selenium powder) in the presence of reducing agents like sodium borohydride. The reaction is typically carried out in an aqueous medium at elevated temperatures (around 100°C) to facilitate the formation of cadmium monoselenide nanoparticles .

Industrial Production Methods: In industrial settings, cadmium monoselenide is often produced through high-temperature solid-state reactions. This involves heating a mixture of cadmium and selenium powders in a controlled atmosphere to form the desired compound. The process requires precise temperature control and an inert atmosphere to prevent oxidation and ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: CADMIUM SELENIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form cadmium oxide and selenium dioxide. This reaction typically occurs at elevated temperatures in the presence of oxygen.

Reduction: The compound can be reduced back to its elemental forms using strong reducing agents like hydrogen gas at high temperatures.

Substitution: this compound can undergo substitution reactions with halogens, forming cadmium halides and selenium halides.

Major Products Formed:

Oxidation: Cadmium oxide (CdO) and selenium dioxide (SeO2)

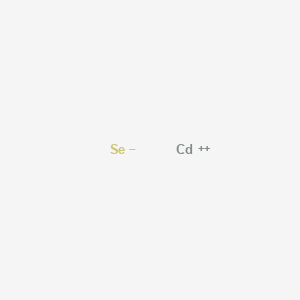

Reduction: Elemental cadmium (Cd) and selenium (Se)

Substitution: Cadmium halides (CdX2) and selenium halides (SeX2), where X represents a halogen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which cadmium monoselenide exerts its effects is primarily related to its semiconductor properties. The compound interacts with light and electrical fields, allowing it to absorb and emit photons. This interaction is facilitated by its bandgap, which can be tuned by altering the size of the nanoparticles. In biological systems, cadmium monoselenide nanoparticles can interact with cellular components, leading to various biochemical effects. These interactions often involve oxidative stress and the generation of reactive oxygen species, which can affect cellular signaling pathways and gene expression .

Vergleich Mit ähnlichen Verbindungen

Cadmium Sulfide (CdS): Known for its use in photodetectors and solar cells, cadmium sulfide has a wider bandgap compared to cadmium monoselenide, making it suitable for different optoelectronic applications.

Cadmium Telluride (CdTe): Widely used in thin-film solar cells, cadmium telluride has a narrower bandgap than cadmium monoselenide, which allows for efficient light absorption in the visible spectrum.

Zinc Selenide (ZnSe): Used in infrared optics and laser diodes, zinc selenide has similar optical properties to cadmium monoselenide but is less toxic and more stable.

Uniqueness of Cadmium Monoselenide: CADMIUM SELENIDE stands out due to its tunable optical properties, which can be precisely controlled by adjusting the size of the nanoparticles. This makes it highly versatile for various applications, from quantum dot solar cells to medical imaging .

Eigenschaften

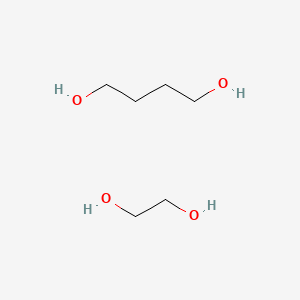

Molekularformel |

CdSe |

|---|---|

Molekulargewicht |

191.38 g/mol |

IUPAC-Name |

cadmium(2+);selenium(2-) |

InChI |

InChI=1S/Cd.Se/q+2;-2 |

InChI-Schlüssel |

UHYPYGJEEGLRJD-UHFFFAOYSA-N |

Kanonische SMILES |

[Se-2].[Cd+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbodithioate](/img/structure/B8431891.png)

![7-[4-(4-Fluorophenacyl)piperazino]-1-ethyl-4-oxo-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B8431957.png)